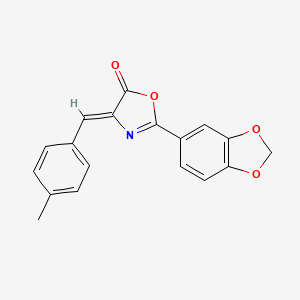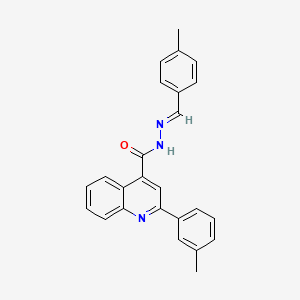
2-(1,3-benzodioxol-5-yl)-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves the treatment of precursor molecules under specific conditions to form the desired product. For example, the synthesis of 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxy-benzyli- deneamino)- 2H-1,2,4-triazole-3(4H)-thione monohydrate 4 requires the treatment of 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione 3 with 2,3-dimethoxybenzaldehyde, crystallizing in a monohydrate in the triclinic system (Xu et al., 2006).
Molecular Structure Analysis
The analysis of molecular structures involves studying the arrangement of atoms within a compound. For instance, the crystal structure analysis of 4-(2,4-dihydroxybenzylideneamino)-5-methyl-2H-1,2,4-triazol-3(4H)-one reveals a planar arrangement of the triazole ring and benzene ring with intramolecular and intermolecular hydrogen bonding interactions stabilizing the molecule (Reşat Ustabaş et al., 2011).
Chemical Reactions and Properties
The reactivity of a compound like 2-(1,3-benzodioxol-5-yl)-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one can be explored through its participation in chemical reactions. The reaction of 4-benzylidene-2-phenyloxazol-5(4H)-one with 3,4-dithio-toluene in the presence of triethylamine is an example where intermediates can be isolated, demonstrating the compound's reactivity and potential for further chemical transformations (Ahmad Momeni Tikdari et al., 2003).
科学的研究の応用
π-hole Tetrel Bonding Interactions
Research by Ahmed et al. (2020) demonstrates the synthesis and characterization of triazole derivatives related to the specified compound, focusing on π-hole tetrel bonding interactions through Hirshfeld surface analysis and DFT calculations. This study emphasizes the importance of molecular structure in establishing self-assembled dimers and the influence of substituents on the interaction energy of the C⋯O tetrel bond (Ahmed et al., 2020).
Catalysis for C-N Bond Formation
Donthireddy et al. (2020) explored ruthenium(II) complexes with N-heterocyclic carbene ligands for efficient C-N bond formation via a hydrogen-borrowing strategy. This work highlights the potential of such complexes, incorporating derivatives similar to the specified chemical, as catalysts in organic synthesis, particularly for selective mono-N-methylation of anilines (Donthireddy et al., 2020).
Crystal Structures and DFT Studies
Ahmed et al. (2016) reported on the one-pot synthesis, crystal structure, and DFT studies of 1,4,5-trisubstituted 1,2,3-triazoles. Their work provides insights into the molecular structures and stability of compounds structurally related to the query molecule, enhancing understanding of their reactivity and potential applications (Ahmed et al., 2016).
Synthesis and Antimicrobial Evaluation
Jadhav et al. (2017) synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents. This research underlines the antimicrobial potential of compounds derived from or related to the specified chemical, suggesting their utility in developing new antimicrobial agents (Jadhav et al., 2017).
Anticonvulsant Agents
Liu et al. (2016) conducted research on benztriazoles for anticonvulsant activity, showcasing the therapeutic potential of derivatives similar to the query compound. Their findings offer a foundation for further investigation into the development of new anticonvulsant medications (Liu et al., 2016).
特性
IUPAC Name |
(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(4-methylphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-11-2-4-12(5-3-11)8-14-18(20)23-17(19-14)13-6-7-15-16(9-13)22-10-21-15/h2-9H,10H2,1H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMJRMUMQCPIRW-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[3,4-bis(benzyloxy)benzylidene]hydrazinecarboxylate](/img/structure/B5567982.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5567991.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568000.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568012.png)
![3-isopropyl-N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568017.png)
![1-({[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5568032.png)
![2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5568045.png)

![6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5568055.png)
![(3R*,4S*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5568064.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5568066.png)
![3-[(2-chlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5568069.png)